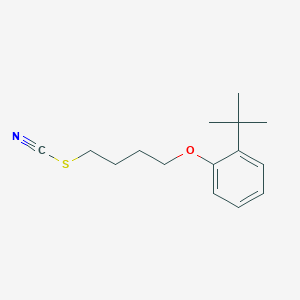

4-(2-Tert-butylphenoxy)butyl thiocyanate

Description

4-(2-Tert-butylphenoxy)butyl thiocyanate is an organosulfur compound characterized by a thiocyanate (-SCN) group, a butyl chain, and a 2-tert-butylphenoxy substituent. Its IUPAC name, derived from structural data , highlights the tert-butylphenoxy group attached to the fourth carbon of a butyl chain terminating in a thiocyanate moiety.

Properties

CAS No. |

5362-15-2 |

|---|---|

Molecular Formula |

C15H21NOS |

Molecular Weight |

263.4 g/mol |

IUPAC Name |

4-(2-tert-butylphenoxy)butyl thiocyanate |

InChI |

InChI=1S/C15H21NOS/c1-15(2,3)13-8-4-5-9-14(13)17-10-6-7-11-18-12-16/h4-5,8-9H,6-7,10-11H2,1-3H3 |

InChI Key |

IVLJPZRIGRFHKI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=CC=C1OCCCCSC#N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCCCCSC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Thiocyanate Family

Thiocyanate-containing compounds vary widely in biological and chemical behavior based on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Thiocyanate Derivatives

Key Observations:

- Steric Effects: The tert-butyl group in 4-(2-tert-butylphenoxy)butyl thiocyanate likely increases steric hindrance and lipophilicity compared to linear chains (e.g., butoxyethoxy in 2-[2-butoxyethoxy]ethyl thiocyanate). This could influence solubility and reactivity in organic media .

- Synthetic Routes: 4-(Methylthio)butyl thiocyanate is synthesized via nucleophilic substitution between S-methylthiolanium ions and thiocyanate anions . A similar pathway may apply to the target compound, with tert-butylphenoxy as the leaving group.

- Biological Activity: Thiocyanates generally exhibit goitrogenic effects by inhibiting iodide uptake via sodium-iodide symporter (NIS) .

tert-Butylphenol Derivatives

Compounds sharing the tert-butylphenol moiety but lacking thiocyanate functionality provide insights into the role of this substituent:

- 4-tert-Butylphenethyl quinazolin-4-yl ether : Contains a quinazoline ring linked via an ether. The tert-butyl group enhances thermal stability, suggesting similar benefits in the target compound .

- 4-tert-Butylphenol: A precursor in polymer synthesis; its hydroxyl group is often functionalized to ethers or esters, as seen in 4-(2-tert-butylphenoxy)butyl thiocyanate .

Analytical Characterization Methods

While direct data for 4-(2-tert-butylphenoxy)butyl thiocyanate are sparse, analytical techniques applied to similar compounds include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.